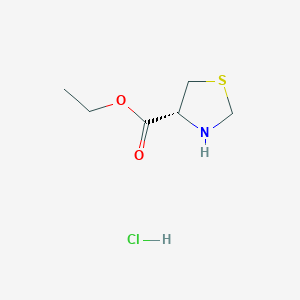

(R)-Ethyl thiazolidine-4-carboxylate hydrochloride

Vue d'ensemble

Description

®-Ethyl thiazolidine-4-carboxylate hydrochloride is an organic compound with the molecular formula C6H12ClNO2S. It is a derivative of thiazolidine, a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its applications in various fields, including biochemistry, pharmaceuticals, and agriculture.

Mécanisme D'action

Target of Action

The primary targets of ®-Ethyl thiazolidine-4-carboxylate hydrochloride are 1,2-aminothiols . These are naturally present in proteins as N-terminal cysteine . The compound interacts with these targets to form thiazolidine, a type of bio-conjugation reaction .

Mode of Action

The interaction of ®-Ethyl thiazolidine-4-carboxylate hydrochloride with its targets involves the orthogonal condensation reaction between 1,2-aminothiols and aldehydes . This reaction results in the formation of thiazolidine . The reaction kinetics are fast, and the thiazolidine product remains stable under physiological conditions .

Biochemical Pathways

The biochemical pathway affected by ®-Ethyl thiazolidine-4-carboxylate hydrochloride is the bio-conjugation of functional molecules . This pathway is crucial in the field of biomedicine, which requires the covalent conjugation of biomolecules such as nucleic acids, antibodies, proteins, and glycosaminoglycans to study and manipulate cellular processes .

Pharmacokinetics

The ADME properties of ®-Ethyl thiazolidine-4-carboxylate hydrochloride The compound’s reaction kinetics are fast, and the thiazolidine product remains stable under physiological conditions . This suggests that the compound may have good bioavailability.

Result of Action

The molecular and cellular effects of ®-Ethyl thiazolidine-4-carboxylate hydrochloride ’s action involve the formation of stable thiazolidine products . These products are formed through a fast and efficient reaction at a broad range of pH (pH = 5–9) with millimolar concentrations of the substrates .

Action Environment

The action of ®-Ethyl thiazolidine-4-carboxylate hydrochloride is influenced by environmental factors such as pH and the presence of other nucleophiles . The reaction between the compound and 1,2-aminothiols is fast and efficient at a broad range of pH (pH = 5–9) . Some reaction products can be sensitive to other nucleophiles such as glutathione present in the milieu .

Analyse Biochimique

Biochemical Properties

®-Ethyl thiazolidine-4-carboxylate hydrochloride plays a significant role in biochemical reactions, particularly in the context of bioorthogonal chemistry. This compound is known to participate in click-type reactions with aldehydes, forming stable thiazolidine products under physiological conditions . These reactions are highly specific and efficient, allowing for the covalent conjugation of biomolecules such as nucleic acids, antibodies, and proteins. The interaction of ®-Ethyl thiazolidine-4-carboxylate hydrochloride with aldehydes is facilitated by the presence of 1,2-aminothiol groups, which are naturally present in proteins as N-terminal cysteine .

Cellular Effects

The effects of ®-Ethyl thiazolidine-4-carboxylate hydrochloride on various cell types and cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the oxidation of ®-Ethyl thiazolidine-4-carboxylate hydrochloride leads to the formation of cysteine, which is a critical amino acid involved in protein synthesis and cellular redox balance . Additionally, the compound’s ability to form stable conjugates with biomolecules can modulate cellular functions by altering the activity of target proteins and enzymes.

Molecular Mechanism

At the molecular level, ®-Ethyl thiazolidine-4-carboxylate hydrochloride exerts its effects through specific binding interactions with biomolecules. The compound’s 1,2-aminothiol groups facilitate the formation of thiazolidine rings with aldehydes, resulting in stable covalent bonds . This bioorthogonal reaction does not require any toxic catalysts, making it highly biocompatible. Furthermore, the formation of thiazolidine products can lead to enzyme inhibition or activation, depending on the nature of the target enzyme. Changes in gene expression may also occur as a result of the compound’s interaction with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-Ethyl thiazolidine-4-carboxylate hydrochloride can vary over time. The compound is known for its stability under physiological conditions, maintaining its integrity without undergoing significant hydrolysis . Long-term studies have shown that the compound’s effects on cellular function can evolve, with potential changes in enzyme activity and gene expression observed over extended periods. The stability and degradation of ®-Ethyl thiazolidine-4-carboxylate hydrochloride are influenced by factors such as pH and the presence of other reactive species.

Dosage Effects in Animal Models

The effects of ®-Ethyl thiazolidine-4-carboxylate hydrochloride in animal models are dose-dependent. At lower doses, the compound has been shown to enhance cellular functions by promoting the formation of beneficial thiazolidine products. At higher doses, toxic or adverse effects may occur, including enzyme inhibition and disruption of cellular redox balance . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biochemical outcomes without inducing toxicity.

Metabolic Pathways

®-Ethyl thiazolidine-4-carboxylate hydrochloride is involved in several metabolic pathways, primarily through its conversion to cysteine. This conversion is facilitated by enzymes such as pyrroline-5-carboxylate reductase, which catalyzes the oxidation of the compound to produce cysteine . The increased availability of cysteine can enhance the synthesis of glutathione, a critical antioxidant that protects cells from oxidative stress. Additionally, the compound’s interaction with other metabolic enzymes can influence metabolic flux and the levels of various metabolites.

Transport and Distribution

Within cells and tissues, ®-Ethyl thiazolidine-4-carboxylate hydrochloride is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake of the compound into cells, where it can interact with target biomolecules. The distribution of ®-Ethyl thiazolidine-4-carboxylate hydrochloride within tissues is influenced by factors such as tissue permeability and the presence of binding proteins that can sequester the compound in specific cellular compartments .

Subcellular Localization

The subcellular localization of ®-Ethyl thiazolidine-4-carboxylate hydrochloride is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, the presence of N-terminal cysteine residues can facilitate the localization of the compound to the mitochondria, where it can participate in redox reactions and influence mitochondrial function . The subcellular distribution of ®-Ethyl thiazolidine-4-carboxylate hydrochloride can also affect its interaction with enzymes and other biomolecules, thereby modulating its biochemical effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl thiazolidine-4-carboxylate hydrochloride typically involves the reaction of ethyl thiazolidine-4-carboxylate with hydrochloric acid. The process can be summarized as follows:

Starting Material: Ethyl thiazolidine-4-carboxylate.

Reagent: Hydrochloric acid.

Reaction Conditions: The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation and other side reactions.

The reaction proceeds smoothly, yielding ®-Ethyl thiazolidine-4-carboxylate hydrochloride as a white crystalline powder.

Industrial Production Methods

In an industrial setting, the production of ®-Ethyl thiazolidine-4-carboxylate hydrochloride involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving:

Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

Purification Steps: Including recrystallization and filtration to obtain the pure product.

Quality Control: Analytical techniques such as HPLC and NMR are used to verify the purity and structure of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

®-Ethyl thiazolidine-4-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the thiazolidine ring or the carboxylate group.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various ester derivatives.

Applications De Recherche Scientifique

Chemistry

In chemistry, ®-Ethyl thiazolidine-4-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used to study the interactions of thiazolidine derivatives with biological molecules. It can serve as a model compound for investigating the behavior of similar structures in biological systems.

Medicine

In medicine, ®-Ethyl thiazolidine-4-carboxylate hydrochloride has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific enzymes or receptors, particularly those involving sulfur and nitrogen-containing heterocycles.

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals. Its reactivity and stability make it a valuable intermediate in various chemical processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl thiazolidine-4-carboxylate: The non-hydrochloride form of the compound.

Thiazolidine-4-carboxylic acid: A similar compound lacking the ethyl ester group.

L-thioproline: Another thiazolidine derivative with different substituents.

Uniqueness

®-Ethyl thiazolidine-4-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of both the ethyl ester and hydrochloride groups. These features confer distinct reactivity and solubility properties, making it particularly useful in certain synthetic and research applications.

Propriétés

IUPAC Name |

ethyl (4R)-1,3-thiazolidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S.ClH/c1-2-9-6(8)5-3-10-4-7-5;/h5,7H,2-4H2,1H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQRLNYSSTHJCIU-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CSCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CSCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670013 | |

| Record name | Ethyl (4R)-1,3-thiazolidine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86028-91-3 | |

| Record name | Ethyl (4R)-1,3-thiazolidine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying the solubility of (R)-Ethyl thiazolidine-4-carboxylate hydrochloride in different solvents?

A1: Understanding the solubility of a compound like this compound in various solvents is crucial for several reasons. []

Q2: What were the key findings of the research on this compound's solubility?

A2: The research investigated the solubility of this compound in 15 different solvents and a binary solvent mixture (ethanol + methyl acetate) across a temperature range of 283.15 K to 323.15 K. [] While the specific findings are not detailed in the abstract, the study likely provides valuable data on:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.